PD0176078
CAS No.:
Cat. No.: VC0006956
Molecular Formula: C23H30F2N2O
Molecular Weight: 388.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H30F2N2O |
|---|---|
| Molecular Weight | 388.5 g/mol |
| IUPAC Name | (2S)-N-[4,4-bis(4-fluorophenyl)butyl]-4-methyl-2-(methylamino)pentanamide |
| Standard InChI | InChI=1S/C23H30F2N2O/c1-16(2)15-22(26-3)23(28)27-14-4-5-21(17-6-10-19(24)11-7-17)18-8-12-20(25)13-9-18/h6-13,16,21-22,26H,4-5,14-15H2,1-3H3,(H,27,28)/t22-/m0/s1 |
| Standard InChI Key | QGJKMAIASNMXFI-QFIPXVFZSA-N |
| Isomeric SMILES | CC(C)C[C@@H](C(=O)NCCCC(C1=CC=C(C=C1)F)C2=CC=C(C=C2)F)NC |
| SMILES | CC(C)CC(C(=O)NCCCC(C1=CC=C(C=C1)F)C2=CC=C(C=C2)F)NC |
| Canonical SMILES | CC(C)CC(C(=O)NCCCC(C1=CC=C(C=C1)F)C2=CC=C(C=C2)F)NC |
Introduction
PD0176078 is a small molecule compound identified as a potent N-type calcium channel blocker. It has been primarily developed for research purposes, particularly in the field of neuroscience and pain management. The compound is characterized by its molecular formula, C₂₃H₃₀F₂N₂O, and a molecular weight of 388.49 g/mol .
Biological Activity
PD0176078 acts as an inhibitor of N-type calcium channels, which are crucial for neurotransmitter release and pain transmission. Its IC₅₀ value indicates the concentration required to inhibit 50% of the target activity, although specific IC₅₀ data for PD0176078 is not detailed in the available literature .
Research Applications
-
Neuroscience: PD0176078 is used in studies related to neuronal signaling and pain management due to its ability to block N-type calcium channels.
-
Pain Management: The compound's potential in managing pain is a significant area of interest, given the role of N-type calcium channels in pain transmission.
Solubility and Formulation for In Vivo Studies
For in vivo applications, PD0176078 can be formulated using a combination of solvents to enhance its solubility and bioavailability. Common formulations include:
-
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline: This formulation provides a clear solution with a solubility of ≥ 2.5 mg/mL .
-
10% DMSO + 90% (20% SBE-β-CD in saline): Another effective formulation for achieving high solubility .
-
10% DMSO + 90% corn oil: Suitable for studies requiring a lipid-based vehicle .
| Solvent Combination | Solubility |
|---|---|
| DMSO + PEG300 + Tween-80 + saline | ≥ 2.5 mg/mL |
| DMSO + SBE-β-CD in saline | ≥ 2.5 mg/mL |
| DMSO + corn oil | ≥ 2.5 mg/mL |
Research Status and Future Directions
PD0176078 is currently in the preclinical phase of development, primarily focused on its potential therapeutic applications in nervous system diseases and pain management . As a research compound, it is not approved for medical use and is intended for scientific investigation only.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume